2-巯基苯并恶唑-5-羧酸

描述

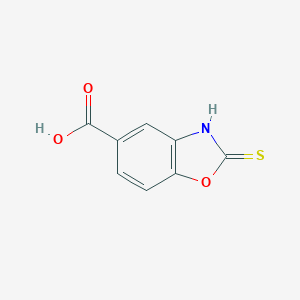

2-Mercaptobenzooxazole-5-carboxylic acid is an organic compound that belongs to the class of benzoxazoles. It is characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a benzoxazole ring. This compound is widely used in medicinal chemistry due to its potential as a scaffold for the development of various therapeutic agents .

科学研究应用

2-Mercaptobenzooxazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.

Medicine: Explored for its therapeutic potential in treating diseases such as glaucoma, edema, and cancer.

Industry: Utilized in the development of advanced materials and chemical sensors.

作用机制

Target of Action

The primary target of 2-Mercaptobenzooxazole-5-carboxylic acid is human carbonic anhydrases (hCAs) . These are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . In humans, 12 catalytically active isoforms of hCAs have been identified, which differ in tissue distribution, kinetic properties, oligomeric arrangement, and sensitivity to inhibitors .

Mode of Action

2-Mercaptobenzooxazole-5-carboxylic acid inhibits hCAs by showing a peculiar binding mode . The active site of hCAs is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion . This water molecule/hydroxide ion is essential for the catalytic mechanism .

Biochemical Pathways

hCAs are involved in a wide range of physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, fatty acid metabolism, and many others . Thus, abnormal levels or activities of these enzymes are commonly associated with various diseases .

Result of Action

The inhibition of hCAs by 2-Mercaptobenzooxazole-5-carboxylic acid can potentially manage a variety of disorders such as glaucoma and edema, or used as anticonvulsants, and antiobesity and antitumor drugs . .

生化分析

Biochemical Properties

2-Mercaptobenzooxazole-5-carboxylic acid interacts with hCAs, showing a unique binding mode . These enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton, are involved in pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism .

Cellular Effects

The effects of 2-Mercaptobenzooxazole-5-carboxylic acid on cells are primarily related to its inhibition of hCAs. By inhibiting these enzymes, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

2-Mercaptobenzooxazole-5-carboxylic acid exerts its effects at the molecular level through its interaction with hCAs. It binds to the active site of these enzymes, which is characterized by a central twisted mainly antiparallel β-sheet surrounded by helical connections and additional β-strands .

Temporal Effects in Laboratory Settings

Its ability to inhibit hCAs suggests potential long-term effects on cellular function .

Metabolic Pathways

2-Mercaptobenzooxazole-5-carboxylic acid is involved in the metabolic pathway related to the hydration of carbon dioxide, a reaction catalyzed by hCAs . The compound’s interaction with these enzymes could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of 2-Mercaptobenzooxazole-5-carboxylic acid is likely related to the localization of hCAs, as the compound is known to interact with these enzymes

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptobenzooxazole-5-carboxylic acid typically involves the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation and carboxylation reactions. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are usually carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 2-Mercaptobenzooxazole-5-carboxylic acid may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial production .

化学反应分析

Types of Reactions

2-Mercaptobenzooxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted benzoxazole derivatives.

相似化合物的比较

Similar Compounds

2-Mercaptobenzoxazole: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

Benzoxazole-5-carboxylic acid: Lacks the mercapto group, reducing its potential as an enzyme inhibitor.

Uniqueness

2-Mercaptobenzooxazole-5-carboxylic acid is unique due to the presence of both the mercapto and carboxylic acid groups, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold for the development of diverse therapeutic agents and advanced materials.

生物活性

2-Mercaptobenzooxazole-5-carboxylic acid (MBCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MBCA, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

2-Mercaptobenzooxazole-5-carboxylic acid is characterized by a benzothiazole scaffold with a carboxylic acid and a thiol group. The synthesis of MBCA typically involves the reaction of 2-mercaptobenzoxazole with suitable carboxylic acid derivatives. Various synthetic routes have been optimized to enhance yield and purity, which are crucial for biological evaluations.

Antitumor Activity

Recent studies have highlighted the antitumor properties of MBCA and its derivatives. For instance, compounds derived from MBCA were tested against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, one derivative exhibited an IC50 value as low as 2.14 µM against MDA-MB-231 cells, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin and sunitinib .

Table 1: Antitumor Activity of MBCA Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6b | HepG2 | 6.83 |

| 6b | MCF-7 | 3.64 |

| 6b | MDA-MB-231 | 2.14 |

| 6b | HeLa | 5.18 |

The mechanism of action for these derivatives includes induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase, as evidenced by increased expression of pro-apoptotic genes such as Bax and downregulation of Bcl-2 .

Antimicrobial Activity

MBCA has also been explored for its antimicrobial properties . Research indicates that certain derivatives exhibit significant antimicrobial activity against various bacterial strains. For example, one study reported that specific derivatives showed promising results in agar diffusion assays, highlighting their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of MBCA Derivatives

| Compound | Microbial Strain | Activity Level |

|---|---|---|

| VIa | Staphylococcus aureus | Moderate |

| VId | Escherichia coli | Promising |

| VIb | Pseudomonas aeruginosa | Moderate |

| VIe | Klebsiella pneumoniae | Poor |

Enzyme Inhibition

MBCA has been identified as a selective inhibitor of several enzymes, including carbonic anhydrases (CAs). Studies have shown that MBCA exhibits strong inhibitory effects on tumor-associated isoforms such as hCA IX and hCA XII, which are implicated in cancer progression . The selectivity index for these isoforms suggests potential for developing targeted therapies.

Table 3: Inhibition Potency of MBCA on Carbonic Anhydrases

| Compound | hCA I (μM) | hCA II (μM) | hCA IX (μM) | hCA XII (μM) |

|---|---|---|---|---|

| MBCA | 88.4 | 0.97 | 20.7 | 1.9 |

Case Studies

- Antitumor Efficacy in Vivo : A study involving the administration of MBCA derivatives to mice bearing Ehrlich ascites tumors demonstrated significant tumor growth inhibition compared to control groups. The compounds were administered intraperitoneally at varying doses, revealing dose-dependent antitumor effects .

- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between MBCA derivatives and target proteins involved in apoptosis pathways, supporting the observed biological activities .

属性

IUPAC Name |

2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-6-5(3-4)9-8(13)12-6/h1-3H,(H,9,13)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGDWCNTMFYFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355946 | |

| Record name | 2-mercaptobenzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7341-98-2 | |

| Record name | 2-mercaptobenzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。